4-Ethyl-5-phenylpyrimidin-2-amine
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Overview
Description
4-Ethyl-5-phenylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C12H13N3. It is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-5-phenylpyrimidin-2-amine is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a cellular kinase with various functions, such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . It has been identified as an important therapeutic target in conditions like type 2 diabetes mellitus and Alzheimer’s disease .
Mode of Action
The compound interacts with its target, GSK-3, by binding to the active site of the kinase. Key amino acid residues at the active site, such as Ile62, Val70, and Lys85 , play a crucial role in this interaction . The binding of this compound to GSK-3 inhibits the kinase’s activity, leading to changes in the cellular processes that GSK-3 regulates .
Biochemical Pathways
The inhibition of GSK-3 affects several biochemical pathways. GSK-3 is involved in the regulation of glycogen synthesis, hence its inhibition can impact glucose metabolism . Additionally, GSK-3 plays a role in neuronal function and cell apoptosis, so its inhibition can also influence these processes . .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on GSK-3. By inhibiting this kinase, the compound can alter cellular processes such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . The specific outcomes of these alterations would depend on the context of the cells and tissues involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-phenylpyrimidin-2-amine typically involves the condensation of ethyl acetoacetate with benzaldehyde to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative . The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Ethyl-5-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Methyl-5-phenylpyrimidin-2-amine: Similar structure but with a methyl group instead of an ethyl group, which can affect its biological activity and chemical properties.
Uniqueness: 4-Ethyl-5-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways .
Properties
IUPAC Name |
4-ethyl-5-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWQNXKYWHOAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1549808-73-2 |
Source
|
Record name | 4-ethyl-5-phenylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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